
2,2'-(Pentane-1,1-diyl)bis(4,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) is an organic compound with a complex structure. It is characterized by the presence of two phenolic groups connected by a pentane chain. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with a pentane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to ensure the purity of the final compound.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of polymers and resins due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. This property allows the compound to neutralize free radicals and prevent oxidative damage. The pathways involved include the scavenging of reactive oxygen species and the inhibition of oxidative enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
- 2,2’-{1,1’-[Pentane-1,5-diyl-bis(oxy-nitrilo)]-diethyl-idyne}diphenol
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2,2’-(Pentane-1,1-diyl)bis(4,6-dimethylphenol) stands out due to its unique pentane linkage, which imparts distinct chemical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar phenolic compounds.
Propriétés
Numéro CAS |
133992-15-1 |
|---|---|
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[1-(2-hydroxy-3,5-dimethylphenyl)pentyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C21H28O2/c1-6-7-8-17(18-11-13(2)9-15(4)20(18)22)19-12-14(3)10-16(5)21(19)23/h9-12,17,22-23H,6-8H2,1-5H3 |
Clé InChI |
MTGQWDUQHDWOHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC(=CC(=C1O)C)C)C2=CC(=CC(=C2O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


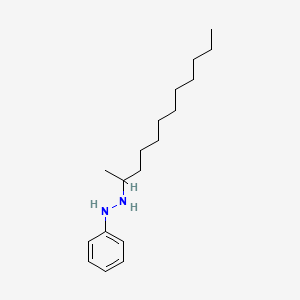
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
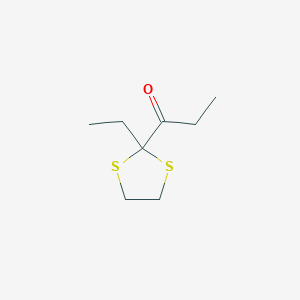
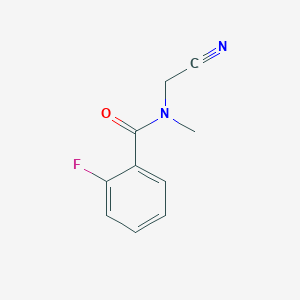
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

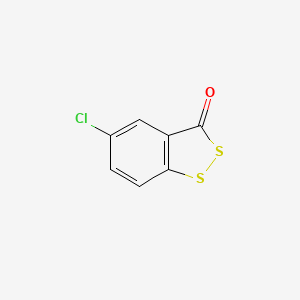
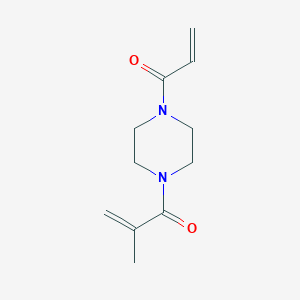
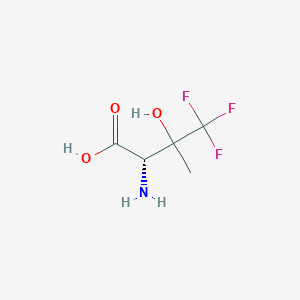


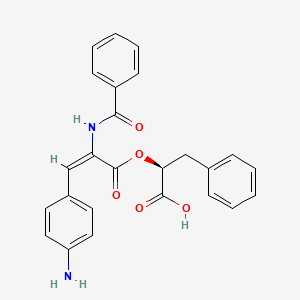
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)

